Methyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Sourcing regio- and stereochemically defined chromane building blocks often introduces project risk due to isomer contamination. This compound solves that challenge as a single (S)-enantiomer with a specific 6-carboxylate/8-fluoro substitution pattern. • Enables precise SAR studies with a defined chiral vector, 6-ester handle, and ¹⁹F NMR probe. • Supplied as the hydrochloride salt for direct use in aqueous biophysical assays. • Avoids project delays by ensuring batch-to-batch regioisomeric and enantiomeric fidelity.

Molecular Formula C11H12FNO3
Molecular Weight 225.22 g/mol
Cat. No. B12960713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (s)-4-amino-8-fluorochromane-6-carboxylate hydrochloride
Molecular FormulaC11H12FNO3
Molecular Weight225.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C(=C1)F)OCCC2N
InChIInChI=1S/C11H12FNO3/c1-15-11(14)6-4-7-9(13)2-3-16-10(7)8(12)5-6/h4-5,9H,2-3,13H2,1H3/t9-/m0/s1
InChIKeyGRXSHTASNNMYQZ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-4-Amino-8-fluorochromane-6-carboxylate Hydrochloride: Identity and Physicochemical Profile


Methyl (S)-4-amino-8-fluorochromane-6-carboxylate hydrochloride (CAS 1259830-48-2 for the free base; nominal molecular formula C₁₁H₁₂FNO₃·HCl, formula weight ~261.7 g/mol) is a chiral, trisubstituted chromane building block bearing an (S)-configured primary amine at C‑4, a fluorine atom at C‑8, and a methyl ester at C‑6 . The compound belongs to the class of 4‑aminochromane derivatives, a scaffold widely explored in medicinal chemistry for CNS‑active agents, enzyme inhibitors, and receptor modulators. Its physicochemical identity—comprising hydrogen‑bond donors/acceptors, a moderately basic amine (predicted pKa ~8.09 ), and a lipophilic fluorine substituent—defines a distinct vector set for fragment‑based drug design, chiral pool synthesis, and structure‑activity relationship (SAR) exploration, thereby making it a non‑interchangeable intermediate in research programs that require precise 6‑carboxylate regio‑ and (S)‑stereochemistry.

Chiral (S)-amine at C4
Defines stereochemical vector for target engagement and SAR exploration.
8-Fluoro substituent
Pre-installed metabolic soft-block and lipophilicity modulator for medicinal chemistry workflows.
6-Methyl ester regioisomer
Distinct para-like ester placement for fragment growing and regioselective derivatisation.

Why This Chromane Building Block Cannot Be Replaced by Generic Analogs


Chromane scaffolds are frequently encountered in bioactive compound libraries, but the specific combination of an (S)‑4‑amino group, an 8‑fluoro substituent, and a 6‑methyl ester is not a generic, off‑the‑shelf substitution pattern. Regioisomeric analogs such as the 7‑carboxylate isomer present the ester at a different position on the aromatic ring, altering both the electronic environment and the geometry of the hydrogen‑bond acceptor/donor network, which can profoundly shift target binding or subsequent derivatisation outcomes. Likewise, the des‑fluoro analog (methyl 4‑aminochromane‑6‑carboxylate) lacks the electron‑withdrawing and metabolic‑shielding effects of the fluorine atom, while the (R)‑enantiomer (CAS 1246604‑32‑9) provides the opposite three‑dimensional presentation of the amine for chiral recognition events. Because small changes in regio‑, stereo‑, and substituent chemistry can produce large differences in biological activity, synthetic tractability, and pharmacokinetic profile, substituting the target compound with a generic chromane building block without rigorous comparative validation carries substantial risk of irreproducible results or project failure. The sections below detail the limited but concrete quantitative evidence that supports discriminating selection of this specific compound over its closest analogs.

Regioisomer mismatch may shift binding pose
7-carboxylate isomer presents the ester at a different position, altering electronic environment and hydrogen-bond geometry; functional interchangeability cannot be assumed without experimental confirmation.
Enantiomer mismatch may yield divergent pharmacology
(R)-enantiomer (CAS 1246604-32-9) may produce different pharmacodynamics; class-level evidence shows enantioselective activity in 4-aminochromane series, requiring specific (S)-enantiomer procurement for chiral SAR integrity.
Des-fluoro analog lacks fluorine-specific features
Removal of 8-fluoro eliminates metabolic shielding and ¹⁹F NMR handle; may not replicate lipophilicity or stability profile, introducing synthetic burden for late-stage fluorination.

Quantitative Differentiation Evidence


6-Carboxylate vs. 7-Carboxylate Regioisomer Comparison

The target compound places the methyl ester at the 6‑position of the chromane ring, whereas the closest commercial regioisomer, methyl 4‑amino-8‑fluorochromane‑7‑carboxylate hydrochloride , positions the ester at C‑7. While head‑to‑head biological or physicochemical comparison data are not publicly available for these two regioisomers, the electronic and steric consequences of moving the electron‑withdrawing carbomethoxy group from the para‑ to the meta‑like position relative to the chromane oxygen are well‑established in substituted benzopyran systems. In the 6‑carboxylate, the ester is conjugated with the pyran oxygen through the aromatic ring, increasing the dipole moment and potentially altering hydrogen‑bond acceptor geometry relative to the 7‑substituted isomer. This regioisomeric distinction is foundational for SAR programmes seeking to optimise a specific binding pose; the two isomers cannot be assumed to be functionally interchangeable without experimental confirmation.

Regioisomer identity
Class-level
6-carboxylate ester vs. 7-carboxylate isomer. No comparative data identified; differentiation based on structural topology and regioisomeric effects in chromane SAR.
Interchangeability not assumed; requires experimental validation for each target.
No public assay data; procurement decision depends on regioisomeric vector requirement.
Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

(S)- vs. (R)-Enantiomer Differentiation

The (S)‑enantiomer (CAS 1259830‑48‑2) and the (R)‑enantiomer (CAS 1246604‑32‑9; available as the hydrochloride or free base from multiple suppliers) are both commercially accessible. No published head‑to‑head biological data comparing the two enantiomers were identified. However, in the broader 4‑aminochromane class, enantiomeric configuration at C‑4 is known to be a critical determinant of biological activity: for example, the (R)‑ and (S)‑enantiomers of 8‑fluorochroman‑4‑amine exhibit divergent binding to aminergic receptors, and related 4‑aminochromane‑derived D₂/D₃ agonists show strict enantioselectivity [1]. In the absence of target‑specific data, the default assumption in chiral drug discovery is that enantiomers of a functionalised aminochromane will display different pharmacodynamics, pharmacokinetics, and toxicity profiles. Procurement of the specific (S)‑enantiomer is therefore mandatory for programmes where stereochemistry is part of the SAR hypothesis.

Enantiomer differentiation
Cross-study comparable
Target: (S)-enantiomer (CAS 1259830-48-2). Comparator: (R)-enantiomer (CAS 1246604-32-9). No direct bioactivity data; related 8-fluorochroman-4-amine enantiomers show differential receptor binding.
Enantiomeric configuration may critically influence pharmacodynamics; (S)-form essential for chiral SAR programs.
Class-level inference from aminergic receptor studies [1].
Chiral Chemistry Enantioselective Synthesis Drug Discovery

8-Fluoro vs. Des-Fluoro Substituent Effects

The 8‑fluoro substituent distinguishes the target compound from the des‑fluoro analog, methyl 4‑aminochromane‑6‑carboxylate (no CAS identified in public vendor catalogues as of 2026). Fluorine substitution on the chromane aromatic ring is known to modulate pKa of the adjacent phenol or amine, increase lipophilicity (ΔlogP ~0.3–0.5 per fluorine in benzopyran systems), and block oxidative metabolism at the substituted position . While quantitative microsomal stability or logP data for the 8‑fluoro vs. des‑fluoro 6‑carboxylate pair are not publicly available, the general effect of 8‑fluoro substitution in chromane scaffolds is supported by patent literature describing 8‑fluorochromane derivatives with improved metabolic stability relative to unsubstituted chromanes [1]. The target compound thus offers a pre‑installed fluorine atom that eliminates the need for late‑stage fluorination and provides a metabolic soft‑block that the des‑fluoro analog lacks.

8-Fluoro effect
Class-level
Predicted ΔlogP ~+0.4, metabolic blockade at C-8 vs. des-fluoro analog. Patent literature describes 8-fluorochromane derivatives with improved pharmacokinetic properties.
Pre-installed fluorine may reduce late-stage synthetic burden and support metabolic stability screening.
No direct comparative microsomal stability data for this specific pair.
Medicinal Chemistry Metabolic Stability Fluorine Chemistry

Hydrochloride Salt vs. Free Base Handling Properties

The target compound is supplied as the hydrochloride salt, whereas the free base (CAS 1259830‑48‑2) is also commercially listed. Although no salt‑ vs. free‑base comparative stability data are publicly available for this specific compound, the general advantages of amine hydrochlorides over free bases are well‑documented: higher crystallinity, improved long‑term storage stability, reduced hygroscopicity, and enhanced aqueous solubility for in vitro assay preparation . The free base of 4‑aminochromanes is typically a viscous oil or low‑melting solid prone to oxidation, whereas the hydrochloride salt provides a defined melting point and easier weighing accuracy. Vendors list the hydrochloride salt with a purity specification of ≥98% (HPLC), which is the form preferred for reproducible quantitative biology.

Salt form handling
Class-level
Hydrochloride salt: crystalline solid, ≥98% (HPLC). Free base: typically oil or low-melting solid. Amine hydrochlorides generally offer superior aqueous solubility and room-temperature stability relative to free bases.
Salt form enhances dispensing accuracy, storage stability, and assay-ready solubility.
General amine salt behaviour; direct stability comparison not publicly reported.
Solid-State Chemistry Preformulation Compound Management

Recommended Application Scenarios


Chiral Building Block for CNS Lead Optimization

The (S)‑configured 4‑amino group provides a defined chiral centre for elaboration into CNS‑active ligands, particularly those targeting aminergic GPCRs where enantioselective binding is critical. The 8‑fluoro substituent offers a metabolic soft‑block and modulates lipophilicity, while the 6‑methyl ester serves as a synthetic handle for amide coupling or hydrolysis to the carboxylic acid for further diversification. This scenario is supported by class‑level evidence from dopamine D₂/D₃ receptor ligands derived from 4‑aminochromane scaffolds [1].

Fragment-Based Drug Discovery Library Design

With a molecular weight of ~225 Da (free base) and three synthetically orthogonal functional groups (amine, ester, aryl fluoride), this compound meets fragment‑library criteria. The 6‑carboxylate regioisomer provides a distinct exit vector compared to the 7‑carboxylate analog, enabling exploration of a different chemical space in fragment growing or merging campaigns. The hydrochloride salt form facilitates dissolution in aqueous buffer systems at millimolar concentrations for biophysical screening (NMR, SPR, or DSF) .

Asymmetric Synthesis of Fluorinated Natural Product Analogs

The (S)‑enantiomer of this compound can serve as a chiral precursor for the total synthesis of fluorinated analogs of bioactive chromane natural products (e.g., vitamin E derivatives, flavonoids). The 8‑fluoro substituent is a bioisostere for hydrogen or hydroxyl groups and can be used to probe electronic effects in antioxidant or enzyme‑inhibition assays, as supported by general chromane patent literature describing fluorinated chromane analogs with modulated biological activity [2].

Kinase or Enzyme Inhibitor Scaffold Decoration

The 4‑amino group can be directly coupled to heterocyclic carboxylic acids to generate amide libraries for kinase or protease inhibition. The 6‑methyl ester can be independently hydrolysed and functionalised, allowing sequential, regioselective diversification. The 8‑fluoro substituent provides a ¹⁹F NMR handle for conformational and binding studies. Although target‑specific activity data are not yet public, the structural features align with privileged fragment motifs found in FDA‑approved kinase inhibitors .

Application
Selection Property
Validation Focus
CNS lead optimization research
(S)-4-amino vector, 8-fluoro metabolic handle, 6-methyl ester coupling site
Enantioselective receptor binding assays, metabolic stability assessment
Fragment-based drug discovery
Low molecular weight (~225 Da free base), three orthogonal functional groups
Biophysical screening compatibility (NMR, SPR), aqueous solubility from HCl salt
Fluorinated natural product analog synthesis
8-fluoro bioisostere, chiral (S)-amine precursor
Electronic effect probing in enzyme inhibition or antioxidant assays
Kinase/enzyme inhibitor scaffold diversification
Regioselective amine and ester functionalization, ¹⁹F NMR handle
Sequential library synthesis, binding conformation studies
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